molecular formula C18H21F2N7O3 B12391291 Basroparib CAS No. 1858179-75-5

Basroparib

Cat. No.: B12391291
CAS No.: 1858179-75-5
M. Wt: 421.4 g/mol
InChI Key: ALDDPEMJJONRDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Basroparib involves multiple steps, including the formation of its core structure and the introduction of functional groups. The synthetic route typically involves:

    Formation of the core structure: This involves the cyclization of appropriate precursors to form the triazolopyrimidinone core.

    Introduction of functional groups: The difluorophenyl and methoxyethoxy groups are introduced through nucleophilic substitution reactions.

    Final assembly: The piperazine ring is attached to the core structure through a coupling reaction.

Industrial production methods for this compound are designed to optimize yield and purity while minimizing environmental impact. These methods often involve the use of high-throughput reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Basroparib undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on this compound, such as reducing nitro groups to amines.

    Substitution: Nucleophilic substitution reactions are common in the synthesis of this compound, where functional groups are replaced with others to achieve the desired structure.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide, acetonitrile.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Basroparib has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Basroparib is unique among tankyrase inhibitors due to its lack of gastrointestinal toxicity, which is a common side effect of earlier inhibitors . Similar compounds include:

    XAV939: Another tankyrase inhibitor that also targets the Wnt/beta-catenin pathway but has different toxicity profiles.

    G007-LK: A potent tankyrase inhibitor with a distinct chemical structure and mechanism of action.

    JW55: Inhibits tankyrase and has been studied for its effects on Wnt signaling and cancer.

This compound’s uniqueness lies in its improved safety profile and its potential for broader therapeutic applications compared to these similar compounds .

Properties

CAS No.

1858179-75-5

Molecular Formula

C18H21F2N7O3

Molecular Weight

421.4 g/mol

IUPAC Name

5-[4-[2,6-difluoro-4-(2-methoxyethoxy)phenyl]piperazin-1-yl]-3-methyl-6H-triazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C18H21F2N7O3/c1-25-16-14(23-24-25)17(28)22-18(21-16)27-5-3-26(4-6-27)15-12(19)9-11(10-13(15)20)30-8-7-29-2/h9-10H,3-8H2,1-2H3,(H,21,22,28)

InChI Key

ALDDPEMJJONRDI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC(=N2)N3CCN(CC3)C4=C(C=C(C=C4F)OCCOC)F)N=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.